![molecular formula C8H17N3O2 B1383571 1-(2-(2-Azidoethoxy)ethoxy)butane CAS No. 1257585-54-8](/img/structure/B1383571.png)
1-(2-(2-Azidoethoxy)ethoxy)butane
Overview
Description
1-(2-(2-Azidoethoxy)ethoxy)butane, also known as AEE, is a compound with the chemical formula C8H17N3O2. It has a molecular weight of 187.24 g/mol .
Synthesis Analysis
The synthesis of a compound similar to 1-(2-(2-Azidoethoxy)ethoxy)butane has been reported in the literature . This compound was obtained from the derivatization of the natural compound celastrol. The derivative is connected to a PEG azide moiety through an amide linkage. The linkage was achieved through the activation of the carboxylic acid using HOBt/EDC .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-(2-Azidoethoxy)ethoxy)butane are not fully detailed in the search results. The compound has a molecular weight of 187.24 g/mol . Additional properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Structural Identification and Synthesis
- The structural identification of related chemicals, such as 4-(2-(4-(benzyloxy)phenoxy)ethoxy) butane-1,2,3-triol, has been achieved using nuclear magnetic resonance (NMR) spectral analysis, which is a critical technique in chemical research (Yu Shu-lin, 2010).
- Synthesis pathways for related compounds, like 3-ethoxy-1-phenyl-1,3-butadiene, offer insights into potential synthetic routes and chemical reactions involving 1-(2-(2-Azidoethoxy)ethoxy)butane (B. Mikhaĭlov & L. S. Povarov, 1960).
Chemical Properties and Reactions
- Studies on isobaric vapor-liquid equilibrium for compounds like 2-(2-hydroxyethoxy)ethan-1-ol reveal the chemical properties and behavior of similar ethoxy-based chemicals under different pressures, providing a basis for understanding the behavior of 1-(2-(2-Azidoethoxy)ethoxy)butane in various conditions (Changsheng Yang et al., 2014).
Analytical Chemistry Applications
- The development of photometric methods for the determination of copper in nickel alloys using azoderivatives of ethyl acetoacetate, which is structurally similar to 1-(2-(2-Azidoethoxy)ethoxy)butane, demonstrates the potential application of such compounds in analytical chemistry (K. Makhmudov et al., 2008).
Applications in Organic Chemistry
- Research on reactions of compounds like 1-ethyl-3-azabicyclo[1.1.0]butane with electrophiles provides insights into the reactivity of similar structures, which could be relevant for understanding the reactions and applications of 1-(2-(2-Azidoethoxy)ethoxy)butane in organic synthesis (A. P. Marchand et al., 1994).
Thermodynamics and Physical Chemistry
- Studies on excess molar volumes of binary liquid mixtures involving compounds like 1-ethoxy-2-propanol shed light on the interactions and physical properties of ethoxy-based chemicals, which is crucial for understanding the physical chemistry of 1-(2-(2-Azidoethoxy)ethoxy)butane (A. Pal et al., 1997).
Novel Synthesis and Catalysis
- Innovative methods for synthesizing structures like 1-azabicyclo[1.1.0]butane, which may share synthetic pathways with 1-(2-(2-Azidoethoxy)ethoxy)butane, highlight the evolving techniques in synthetic chemistry (K. Hayashi et al., 1999).
Exploring Chemical Diversity
- Investigations into the chemistry of compounds like bicyclo[1.1.0]- and 1-azabicyclo[1.1.0]butanes reveal the potential for creating diverse chemical structures, which could include derivatives of 1-(2-(2-Azidoethoxy)ethoxy)butane (Alexander Fawcett, 2019).
Biophysical and Biochemical Research
- The study of the stereospecific hydroxylation of butane derivatives like [2,2-2H2]Butane by enzymes suggests potential biochemical or biophysical applications for 1-(2-(2-Azidoethoxy)ethoxy)butane in understanding enzyme mechanisms or designing enzyme substrates (S. S. Yu et al., 2003).
Mechanism of Action
Target of Action
The primary target of 1-(2-(2-Azidoethoxy)ethoxy)butane, also known as Azido-PEG2-Amine It is known to be used as a linker in the synthesis of protac (proteolysis targeting chimera) molecules and antibody-drug conjugates (adcs) . These are designed to bind to specific target proteins in the body.
Mode of Action
As a linker molecule, 1-(2-(2-Azidoethoxy)ethoxy)butane facilitates the connection between two different ligands in a PROTAC molecule . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The PROTAC molecule exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . In the context of ADCs, the compound is used to attach an ADC cytotoxin to an antibody .
properties
IUPAC Name |
1-[2-(2-azidoethoxy)ethoxy]butane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-2-3-5-12-7-8-13-6-4-10-11-9/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIPHNJFSJAPAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-Azidoethoxy)ethoxy)butane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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